molecular formula C16H13ClN2O4S2 B2391388 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 895456-50-5

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

Cat. No. B2391388
CAS RN: 895456-50-5
M. Wt: 396.86
InChI Key: MXLCYGSVUMSKKD-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide, also known as CBTA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CBTA is a sulfonamide-based compound that has been synthesized through a multistep reaction process.

Mechanism of Action

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide exerts its biological activities through various mechanisms of action. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has been found to inhibit the activity of various enzymes, including proteases, kinases, and phosphodiesterases. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has been found to target specific cellular pathways, including the NF-κB and MAPK signaling pathways, which are involved in various diseases.
Biochemical and Physiological Effects:
2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in cell proliferation and survival. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has also been found to modulate the expression of various genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and stability. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide can be synthesized in large quantities, making it suitable for high-throughput screening assays. However, 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide also has some limitations, including its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has several potential future directions for scientific research. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide could be further investigated for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide could also be used as a lead compound for the development of new drugs with improved efficacy and selectivity. Further studies could also investigate the structure-activity relationship of 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide and its analogs to identify more potent and selective compounds. Finally, 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide could be used in combination with other drugs to enhance their therapeutic efficacy and reduce side effects.
In conclusion, 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide is a sulfonamide-based compound that has gained significant interest in scientific research due to its potential applications in various fields. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has been synthesized through a multistep reaction process and has been found to exhibit various biological activities. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and stability. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has several potential future directions for scientific research, including its potential therapeutic applications in various diseases, its use as a lead compound for drug development, and its potential use in combination therapy.

Synthesis Methods

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has been synthesized through a multistep reaction process that involves the reaction of 4-chlorobenzene sulfonamide with 4-methoxybenzo[d]thiazol-2-ylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified through column chromatography to obtain 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide in high yield and purity.

Scientific Research Applications

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has also been found to inhibit the replication of the hepatitis C virus by targeting the viral protease enzyme. 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide has been used in various scientific research studies to investigate its potential therapeutic applications in different diseases.

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S2/c1-23-12-3-2-4-13-15(12)19-16(24-13)18-14(20)9-25(21,22)11-7-5-10(17)6-8-11/h2-8H,9H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLCYGSVUMSKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

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